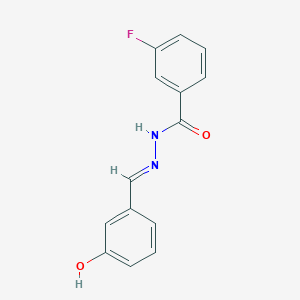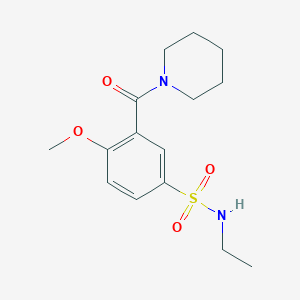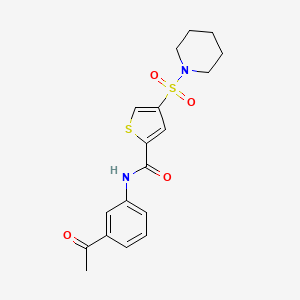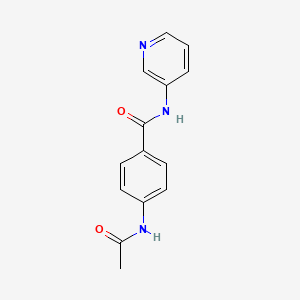
3-fluoro-N'-(3-hydroxybenzylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N'-(3-hydroxybenzylidene)benzohydrazide, also known as FBH, is a chemical compound that has gained attention due to its potential in the field of medicinal chemistry. This compound has been synthesized and studied for its various applications in scientific research.
作用機序
The mechanism of action of 3-fluoro-N'-(3-hydroxybenzylidene)benzohydrazide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and bacteria. In vivo studies have shown that this compound reduces inflammation, tumor growth, and bacterial infections in animal models.
実験室実験の利点と制限
3-fluoro-N'-(3-hydroxybenzylidene)benzohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits various pharmacological activities. However, this compound also has some limitations. It is not water-soluble, which limits its use in aqueous solutions. It also has low bioavailability, which limits its use in vivo.
将来の方向性
3-fluoro-N'-(3-hydroxybenzylidene)benzohydrazide has several potential future directions. It can be modified to improve its pharmacological properties such as solubility and bioavailability. This compound can also be used as a starting point for the synthesis of new compounds with improved pharmacological activities. Additionally, this compound can be studied further for its potential use in the treatment of various diseases such as cancer, inflammation, and bacterial infections.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention due to its potential in the field of medicinal chemistry. It has been synthesized and studied for its various applications in scientific research. This compound exhibits various pharmacological activities such as anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. This compound has several advantages for lab experiments, but it also has some limitations. This compound has several potential future directions, and it can be studied further for its potential use in the treatment of various diseases.
合成法
3-fluoro-N'-(3-hydroxybenzylidene)benzohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-fluorobenzohydrazide with 3-hydroxybenzaldehyde in the presence of a catalyst. The reaction takes place in a solvent at a specific temperature and pressure. The product is then purified using various techniques such as recrystallization and column chromatography.
科学的研究の応用
3-fluoro-N'-(3-hydroxybenzylidene)benzohydrazide has been studied extensively for its potential applications in medicinal chemistry. It has been found to possess various pharmacological activities such as anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
特性
IUPAC Name |
3-fluoro-N-[(E)-(3-hydroxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c15-12-5-2-4-11(8-12)14(19)17-16-9-10-3-1-6-13(18)7-10/h1-9,18H,(H,17,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYXYFVVWTUMNP-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoyl}-1,4-oxazepan-6-ol](/img/structure/B5600302.png)
![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methoxypropyl)piperidine](/img/structure/B5600314.png)
![3-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B5600319.png)
![4-({[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5600328.png)


![(1S*,5R*)-6-(3,4-difluorobenzoyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5600361.png)
![3-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5600362.png)

![2-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(2-fluoroethyl)-5-methoxybenzamide](/img/structure/B5600380.png)
![[1-[3-(3-chlorophenyl)propanoyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5600387.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5-methyl-2-furyl)ethanone](/img/structure/B5600394.png)

![1-(4-methylphenyl)-4-[4-(1H-pyrazol-3-yl)benzoyl]-2-piperazinone](/img/structure/B5600406.png)